molecular formula C10H15NO B1282614 [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile CAS No. 1142202-23-0

[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile

Cat. No.: B1282614
CAS No.: 1142202-23-0
M. Wt: 165.23 g/mol
InChI Key: KRZTYSCUOUIFHR-UHFFFAOYSA-N
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Description

[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile is an organic compound with the molecular formula C10H15NO. It is characterized by a cyclopropyl ring substituted with a 2-oxopropyl group and a nitrile group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile typically involves the reaction of 2,2-dimethylcyclopropanecarboxaldehyde with a suitable nitrile source under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aldehyde, followed by the addition of acetonitrile to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity or chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-oxopentanedinitrile
  • 2-(2-Methyl-1-oxopropyl)cyclohexanone

Uniqueness

Compared to similar compounds, [2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or structural features are required.

Properties

IUPAC Name

2-[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZTYSCUOUIFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(C1(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203925
Record name Cyclopropaneacetonitrile, 2,2-dimethyl-3-(2-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-23-0
Record name Cyclopropaneacetonitrile, 2,2-dimethyl-3-(2-oxopropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneacetonitrile, 2,2-dimethyl-3-(2-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile
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